

# 4-Amino-1H-quinolin-2-one chemical properties and stability

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## Compound of Interest

Compound Name: 4-Aminoquinoline-2-one

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## An In-Depth Technical Guide to 4-Amino-1H-quinolin-2-one: Chemical Properties and Stability

This guide provides a comprehensive technical overview of 4-Amino-1H-quinolin-2-one, a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a key structural motif, its derivatives have been explored for a range of biological activities.<sup>[1]</sup> This document delves into the core chemical properties, reactivity, stability, and handling protocols essential for researchers, scientists, and drug development professionals working with this molecule.

## Core Molecular Identity and Structure

### Nomenclature and Identification

- Systematic IUPAC Name: 4-Amino-1H-quinolin-2-one
- Common Synonyms: 4-Amino-2(1H)-quinolinone, 4-Aminoquinolin-2-ol, 4-Amino-2-hydroxyquinoline<sup>[2]</sup>
- CAS Registry Number: 110216-87-0
- Molecular Formula: C<sub>9</sub>H<sub>8</sub>N<sub>2</sub>O
- Molecular Weight: 160.17 g/mol <sup>[3]</sup>

## Tautomerism: The Quinolinone-Quinolinol Equilibrium

A critical feature of 4-Amino-1H-quinolin-2-one is its existence in a tautomeric equilibrium between the lactam (keto) form and the lactim (enol) form. Spectroscopic and crystallographic data confirm that the keto form, 4-amino-1H-quinolin-2-one, is the predominant and more stable tautomer in both solid and solution states.<sup>[4]</sup> This preference is attributed to the extended conjugation and thermodynamic stability of the amide group within the heterocyclic ring.<sup>[5][6]</sup>

Caption: Tautomeric equilibrium of 4-Amino-1H-quinolin-2-one.

## Physicochemical and Spectroscopic Profile

The physical and spectral properties are fundamental for the identification, characterization, and quantification of 4-Amino-1H-quinolin-2-one.

### Physical Properties

Property	Value	Source(s)
Appearance	Solid at room temperature (e.g., powder or crystals).	[1]
Solubility	Moderately soluble in polar organic solvents like DMSO and DMF.	[1][7]
Melting Point	Typically in the range of 240-260 °C, though may vary with purity.	[8] (related structures)
XLogP3-AA	1.1	[3]
Hydrogen Bond Donor	2	[3]
Hydrogen Bond Acceptor	3	[3]

### Spectroscopic Data

Spectroscopic analysis is the cornerstone of structural elucidation. The following data are representative for the 4-Amino-1H-quinolin-2-one scaffold.

Technique	Characteristic Features
<sup>1</sup> H NMR	(DMSO-d <sub>6</sub> , 400 MHz): Chemical shifts ( $\delta$ ) for aromatic protons typically appear between 7.0 and 8.5 ppm. The exocyclic amino (-NH <sub>2</sub> ) protons present as a broad singlet, and the amide N-H proton also appears as a singlet, often downfield ( $>10$ ppm). The vinyl proton at the C3 position is characteristically observed as a singlet around 5.5-6.5 ppm.[8][9]
<sup>13</sup> C NMR	(DMSO-d <sub>6</sub> , 100 MHz): The carbonyl carbon (C2) is a key diagnostic signal, typically found highly deshielded at $\delta \approx 160$ -177 ppm. Aromatic carbons resonate in the $\delta$ 115-150 ppm range. The C3 and C4 carbons show distinct shifts reflecting their electronic environment.[7][8]
IR (KBr)	Key vibrational bands include: N-H stretching (amide and amine) around 3100-3400 cm <sup>-1</sup> , a strong C=O stretching (amide I band) at approximately 1650 cm <sup>-1</sup> , and C=C aromatic stretching vibrations in the 1400-1600 cm <sup>-1</sup> region.[10]
Mass Spec.	(ESI-MS): The compound is readily ionized. The expected [M+H] <sup>+</sup> peak would be at m/z 161.07, corresponding to the protonated molecule (C <sub>9</sub> H <sub>9</sub> N <sub>2</sub> O <sup>+</sup> ).[1][8]

## Chemical Reactivity and Synthesis

The reactivity of 4-Amino-1H-quinolin-2-one is dictated by the interplay of the electron-rich amino group, the nucleophilic C3 position, and the amide functionality.

## Key Reactions

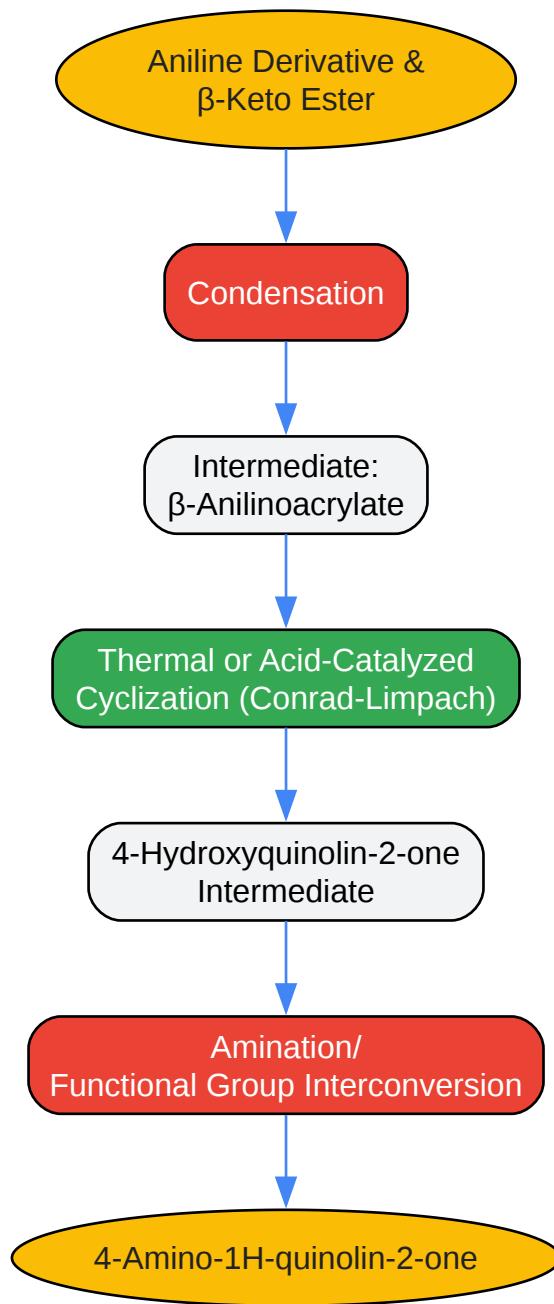
- Mannich Reaction: The molecule can act as both a C- and N-nucleophile. The C3 position is sufficiently nucleophilic to participate in Mannich reactions with formaldehyde and various

amines, leading to the formation of 3-substituted aminomethyl derivatives.[7][11] This reaction is a powerful tool for carbon-carbon bond formation at the C3 position.

- **Acylation and Alkylation:** The exocyclic amino group and the amide nitrogen can undergo acylation and alkylation reactions, although selectivity can be a challenge. These modifications are crucial for structure-activity relationship (SAR) studies in drug discovery.
- **Electrophilic Substitution:** The benzene portion of the quinolinone ring can undergo electrophilic aromatic substitution. The directing effects of the fused heterocyclic ring influence the position of substitution.

## Synthetic Overview

Several synthetic routes to the quinolin-2-one core have been established. One of the most common is the Knorr cyclization or related methods involving the cyclization of  $\beta$ -keto anilides.



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Caption: Generalized workflow for the synthesis of 4-Amino-1H-quinolin-2-one.

## Stability, Degradation, and Storage

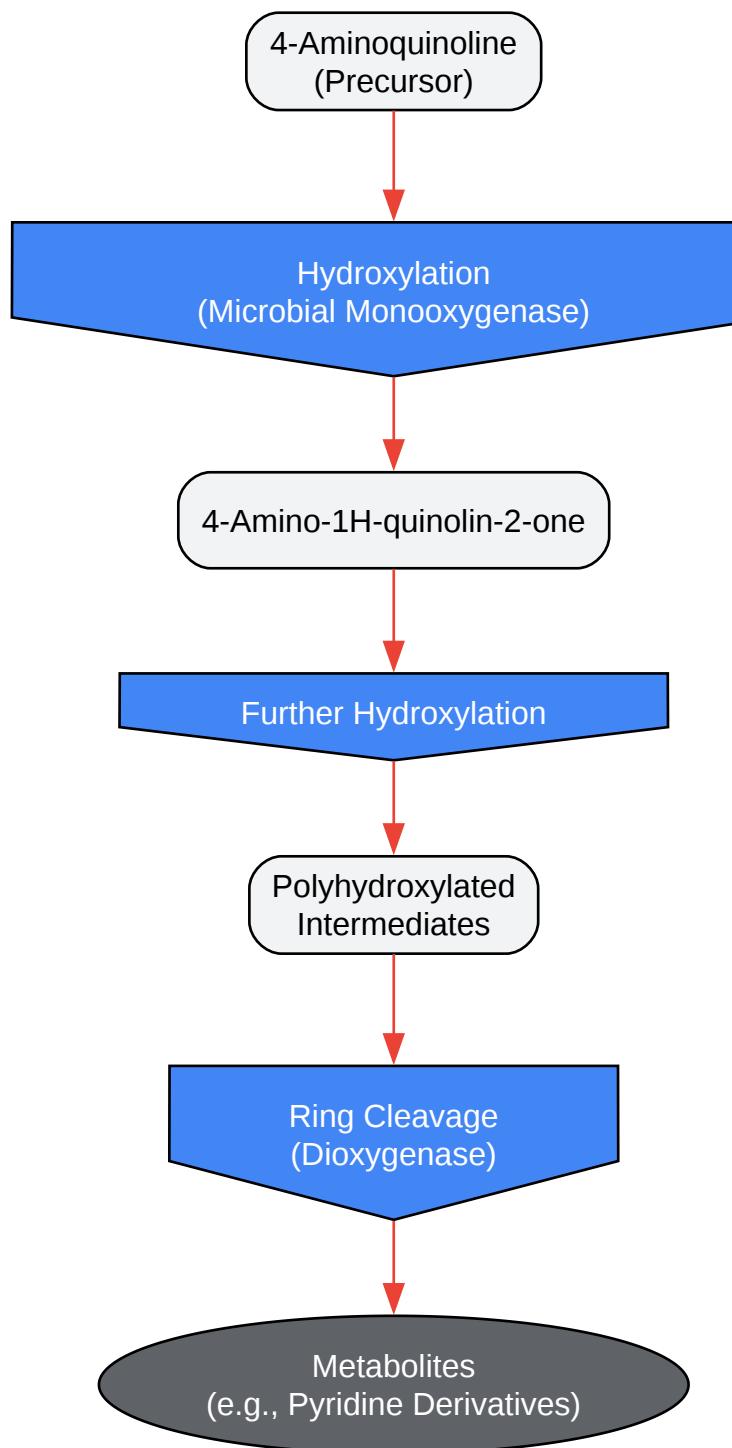
Understanding the stability profile is critical for ensuring the integrity of the compound during storage, experimentation, and formulation.

## General Stability and Incompatibilities

- Thermal Stability: The compound is generally stable at ambient temperatures. However, prolonged exposure to high temperatures may lead to decomposition.
- Chemical Stability: As a general precaution, avoid contact with strong oxidizing agents, strong acids, and strong bases, which can catalyze degradation or unwanted reactions.[\[12\]](#)
- Light and Air Sensitivity: Some quinoline derivatives can be sensitive to light and air.[\[13\]](#) It is recommended to store the compound under an inert atmosphere (e.g., nitrogen or argon) and protected from light, especially for long-term storage or as an analytical standard.

## Potential Degradation Pathways

The quinoline ring, while aromatic, is susceptible to microbial degradation. Studies on the parent quinoline structure show that a common initial step is hydroxylation, often at the C2 position, to form the corresponding quinolin-2-one.[\[14\]](#)[\[15\]](#)[\[16\]](#) This suggests that 4-Amino-1H-quinolin-2-one itself represents an early-stage metabolite in the potential biodegradation of a related quinoline precursor. Further degradation would likely proceed via additional hydroxylations followed by ring-opening of the carbocyclic ring.[\[14\]](#)



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Caption: Hypothetical biodegradation pathway based on related quinoline structures.

## Recommended Storage Protocol

To ensure long-term stability and prevent degradation, the following storage conditions are recommended:

- Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is advisable.
- Atmosphere: Store under an inert gas like argon or nitrogen to minimize oxidative degradation.[\[13\]](#)
- Container: Use a tightly sealed, opaque container to protect from moisture and light.[\[17\]](#)
- Location: Keep in a well-ventilated area away from incompatible materials.[\[13\]](#)

## Experimental Protocols and Safety

### Handling and Safety Precautions

Researchers must consult the material's specific Safety Data Sheet (SDS) before handling. General safety precautions include:

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
- Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[\[13\]](#)
- Exposure Avoidance: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water. Avoid ingestion and inhalation.
- Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

## Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes a self-validating system for preparing a standard stock solution for biological or chemical assays.

**Materials:**

- 4-Amino-1H-quinolin-2-one (solid)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Analytical balance (readable to 0.01 mg)
- Calibrated micropipettes
- Vortex mixer
- Amber glass vial or cryovial

**Procedure:**

- Pre-Calculation: Calculate the mass of 4-Amino-1H-quinolin-2-one required. For 1 mL of a 10 mM solution (MW = 160.17 g/mol):  $\text{Mass (mg)} = 10 \text{ mmol/L} * 1 \text{ L}/1000 \text{ mL} * 1 \text{ mL} * 160.17 \text{ g/mol} * 1000 \text{ mg/g} = 1.60 \text{ mg}$
- Weighing: Tare a clean, dry amber vial on the analytical balance. Carefully weigh approximately 1.60 mg of the compound directly into the vial. Record the exact mass.
- Solvent Addition: Based on the exact mass recorded, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.  $\text{Volume (mL)} = [\text{Mass (mg)} / 160.17 \text{ (g/mol)}] / 10 \text{ (mmol/L)} * 1000 \text{ (mL/L)} / 1000 \text{ (mg/g)} = \text{Mass (mg)} / 1.6017$  Using a calibrated micropipette, add the calculated volume of DMSO to the vial.
- Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a water bath (<40°C) may be used if dissolution is slow, but verify thermal stability first.
- Validation Check: Visually inspect the solution against a bright light to ensure no particulates are present. The solution should be clear.
- Storage: Label the vial clearly with the compound name, exact concentration, solvent, and date of preparation. Store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

## Protocol: General Stability Assessment by HPLC

This workflow outlines a method to assess the stability of the compound under various stress conditions (e.g., pH, temperature, light).

### Methodology:

- Standard Preparation: Prepare a fresh, accurately concentrated stock solution (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
- Stress Conditions:
  - Acidic: Dilute the stock solution in 0.1 M HCl.
  - Basic: Dilute the stock solution in 0.1 M NaOH.
  - Oxidative: Dilute the stock solution in 3% H<sub>2</sub>O<sub>2</sub>.
  - Thermal: Incubate the stock solution at an elevated temperature (e.g., 60°C).
  - Photolytic: Expose the stock solution to UV light.
- Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each stressed sample.
- HPLC Analysis:
  - Column: C18 reverse-phase column (e.g., 4.6 x 250 mm).[\[18\]](#)
  - Mobile Phase: A gradient of water (with 0.1% formic acid or TFA) and acetonitrile is typically effective.
  - Detection: UV detector set at a wavelength of maximum absorbance for the compound.
  - Analysis: Inject the samples onto the HPLC system.
- Data Interpretation:

- Monitor the peak area of the parent compound over time. A decrease in peak area indicates degradation.
- Observe the chromatogram for the appearance of new peaks, which correspond to degradation products.
- Calculate the percentage of compound remaining at each time point to quantify its stability under each condition.

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